(2R)-morpholine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-morpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOAQQZECGQNS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593553-12-8 | |
| Record name | (2R)-morpholine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2r Morpholine 2 Carboxamide and Its Enantiomers
Strategies for Enantioselective Synthesis
The synthesis of single-enantiomer morpholine (B109124) derivatives relies heavily on asymmetric methodologies that can effectively control the stereochemistry at the C2 position. Key strategies include leveraging the selectivity of enzymes and the development of chiral catalysts for constructing the morpholine ring with high stereocontrol.
Chemoenzymatic Approaches: Enzyme-Catalyzed Kinetic Resolution
Chemoenzymatic methods offer a powerful approach to obtaining enantiomerically pure compounds by taking advantage of the high selectivity of enzymes. Lipase-catalyzed kinetic resolution is a particularly effective technique for separating racemic mixtures of chiral alcohols and their corresponding esters, which are versatile precursors for morpholine derivatives. nih.govnih.gov
In this strategy, a racemic mixture is subjected to an enzymatic reaction, typically transesterification or hydrolysis, where one enantiomer reacts significantly faster than the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. For instance, the kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol has been successfully achieved on a gram scale through lipase-catalyzed enantioselective transesterification. Using vinyl acetate (B1210297) as an acyl donor, the homochiral (S)-(+)-morpholino-alcohol was obtained with an enantiomeric excess (ee) greater than 99%. nih.gov
A similar principle has been applied directly to morpholine carboxylates. An enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives utilized a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as the key step to separate the enantiomers. nih.gov These examples demonstrate the viability of enzyme-catalyzed kinetic resolution as a scalable and highly selective method for accessing enantiopure building blocks essential for the synthesis of (2R)-morpholine-2-carboxamide.
Catalytic Asymmetric Synthesis in Morpholine Ring Construction
The direct, catalytic asymmetric construction of the morpholine ring represents a highly efficient and atom-economical approach to chiral morpholine derivatives. This is often achieved by creating the key stereocenter during or after the cyclization process, using chiral metal complexes or organocatalysts.
Asymmetric Hydrogenation Protocols
Asymmetric hydrogenation of prochiral unsaturated morpholines is a powerful method for establishing the stereocenter at the C2 position with high enantioselectivity. wiley-vch.de This reaction typically involves the use of a chiral transition-metal catalyst, most notably rhodium complexes, to deliver hydrogen across a double bond in a stereocontrolled manner. nih.govrsc.orgthieme-connect.com
Recent advancements have demonstrated the highly effective asymmetric hydrogenation of 2-substituted dehydromorpholines using a cationic rhodium catalyst complexed with a chiral bisphosphine ligand bearing a large bite angle, such as (R,R,R)-SKP. rsc.orgthieme-connect.com This protocol consistently affords a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often exceeding 99% ee. nih.gov The reaction proceeds under relatively mild conditions, typically using hydrogen gas at 30 atm pressure in a solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.org The methodology is robust, tolerating a range of substituents on the morpholine ring, and has been successfully performed on a gram scale, highlighting its potential for practical applications. nih.govrsc.org
The table below summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.
| Entry | Substrate (R Group) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 92 |
| 2 | 4-Fluorophenyl | 98 | 91 |
| 3 | 4-Chlorophenyl | >99 | 92 |
| 4 | 4-(Trifluoromethyl)phenyl | >99 | 94 |
| 5 | 2-Naphthyl | >99 | 91 |
| 6 | 2-Thienyl | 96 | 88 |
| Data sourced from research on asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by an SKP-Rh complex. rsc.org |
Organocatalytic Transformations Utilizing Morpholine-Derived Catalysts
Organocatalysis has emerged as a vital tool in asymmetric synthesis, avoiding the use of metals and often relying on catalysts derived from natural chiral sources like amino acids. Interestingly, chiral morpholine derivatives themselves, specifically β-morpholine amino acids, have been developed as a novel class of organocatalysts. frontiersin.orgresearchgate.netnih.gov While morpholine-enamines generally exhibit lower reactivity compared to their more common pyrrolidine (B122466) counterparts, the strategic design of these catalysts has enabled their successful application in key asymmetric transformations. frontiersin.orgnih.gov
Applications in Asymmetric 1,4-Addition Reactions
The asymmetric Michael (or 1,4-addition) reaction is a fundamental carbon-carbon bond-forming reaction. Newly synthesized organocatalysts belonging to the class of β-morpholine amino acids have been successfully tested in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.orgnih.gov Despite the inherent challenges associated with the reduced nucleophilicity of morpholine–enamines, these catalysts have demonstrated remarkable ability to control both diastereo- and enantioselectivity. frontiersin.org
Computational and experimental studies have shown that the presence of a carboxylic acid group in the β-position to the morpholine nitrogen is crucial for the catalyst's efficacy. frontiersin.org These catalysts, at low loadings (e.g., 1 mol%), can promote the reaction to achieve quantitative conversion, excellent diastereoselection (up to 99% d.r.), and good to excellent enantioselection (70% to 99% ee), depending on the specific aldehyde and nitroolefin used. frontiersin.orgnih.gov
| Aldehyde | Nitroolefin (R' Group) | Yield (%) | d.r. (syn/anti) | ee (syn) (%) |
| Propanal | Phenyl | >98 | 99:1 | 95 |
| Propanal | 4-Chlorophenyl | >98 | 99:1 | 99 |
| Propanal | 2-Naphthyl | >98 | 99:1 | 90 |
| Isovaleraldehyde | Phenyl | >98 | 90:10 | 70 |
| Data represents the performance of a specific β-morpholine amino acid catalyst in the 1,4-addition reaction. frontiersin.org |
Stereoselective Aldol (B89426) Reactions
The aldol reaction is another cornerstone of organic synthesis for forming carbon-carbon bonds and creating new stereocenters. Highly enantio- and diastereoselective aldol reactions have been developed specifically for morpholine carboxamides using chiral boron reagents. researchgate.net The use of (diisopinocampheyl)borane trifluoromethanesulfonate (B1224126), or (Ipc)₂BOTf, has proven particularly effective. researchgate.netunion.edu
This methodology allows for the aldol reaction between N-acyl morpholine carboxamides and various aldehydes to proceed with exceptional levels of stereocontrol, yielding syn-aldol products with high diastereomeric ratios (d.r.) and enantiomeric excess (ee). researchgate.net The reaction is applicable to a wide variety of α-substituted N-acyl morpholine carboxamides, including those with α-bromo, α-chloro, and α-vinyl substituents. researchgate.net The corresponding aldol products are obtained in moderate to excellent yields and with consistently high stereoselectivity. researchgate.netresearchgate.net This method provides a reliable route to complex, stereochemically rich structures derived from morpholine carboxamides.
| α-Substituent (R) | Aldehyde | Yield (%) | d.r. (syn/anti) | ee (syn) (%) |
| H | Propanal | 85 | >19:1 | 96 |
| Methyl | Propanal | 82 | >19:1 | >95 |
| Bromo | Propanal | 71 | >19:1 | >95 |
| Chloro | Propanal | 61 | >19:1 | >95 |
| Vinyl | Propanal | 65 | >19:1 | >95 |
| Data from (Ipc)₂BOTf-mediated aldol reactions of α-substituted N-propionyl morpholine carboxamides. researchgate.net |
Metal-Catalyzed Cyclizations and Ring-Opening Cascades
Metal-catalyzed reactions offer powerful and efficient pathways to construct the morpholine ring with high levels of control over stereochemistry. Gold-catalyzed tandem reactions, for instance, have been successfully employed in the synthesis of morpholine derivatives. A convenient method for the construction of morpholines from readily available aziridines and propargyl alcohols has been developed, utilizing a single gold(I) catalyst. This process proceeds through a tandem sequence involving nucleophilic ring-opening of the aziridine (B145994), a 6-exo-dig cyclization, and a double bond isomerization under mild conditions. The gold(I) catalyst functions as both a π-acid and a σ-acid, enabling the dual activation of both reactants. The resulting unsaturated morpholine products can be readily hydrogenated to afford the saturated morpholine derivatives with good diastereoselectivity and in high yields.
Palladium catalysis has also proven effective in the synthesis of morpholines. A notable example is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. This approach allows for the synthesis of cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. The versatility of this method also provides access to fused bi-cyclic morpholines, as well as 2,3- and 2,5-disubstituted products.
| Catalyst | Reactants | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Gold(I) Complex | Aziridines, Propargyl Alcohols | Tandem Ring-Opening/6-exo-dig Cyclization/Isomerization | Unsaturated Morpholine Derivatives | e3s-conferences.org |
| Palladium Catalyst | Substituted Ethanolamines, Aryl/Alkenyl Bromides | Intramolecular Carboamination | Substituted Morpholines | nih.gov |
Chiral Phosphoric Acid-Catalyzed Approaches to Morpholinones
Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the synthesis of morpholinones, which are valuable precursors to morpholine derivatives. A notable application is the catalytic enantioselective synthesis of C3-substituted morpholinones from aryl or alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netresearchgate.netnih.gov This reaction proceeds through a domino [4+2] heteroannulation, followed by a 1,2-aryl or alkyl shift of the resulting cyclic α-iminium hemiacetals. This transformation represents a formal asymmetric aza-benzilic ester rearrangement. researchgate.netresearchgate.net The utility of this method has been demonstrated in the concise synthesis of neurokinin-1 receptor antagonists. researchgate.netresearchgate.net
The proposed mechanism, supported by density functional theory (DFT) calculations, involves the activation of the substrates by the chiral phosphoric acid catalyst. The catalyst facilitates the initial condensation and subsequent cyclization, while also controlling the stereochemistry of the newly formed chiral center through a network of non-covalent interactions. acs.orgmdpi.com
| Catalyst | Reactants | Key Features | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Aryl/Alkylglyoxals, 2-(Arylamino)ethan-1-ols | Domino [4+2] Heteroannulation, 1,2-Aryl/Alkyl Shift | 51-95% | 88:12 to 97.5:2.5 | researchgate.net |
Stereospecific Ring-Forming Reactions
A highly regio- and stereoselective strategy for the synthesis of nonracemic morpholines involves the S(N)2-type ring opening of activated aziridines and azetidines with suitable halogenated alcohols. nih.govresearchgate.net This reaction is typically mediated by a Lewis acid, which activates the aziridine or azetidine (B1206935) ring towards nucleophilic attack by the haloalcohol. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to afford the desired morpholine derivative in high yield and with excellent enantioselectivity. nih.gov The stereochemical outcome of the reaction is consistent with an S(N)2 mechanism, where the nucleophilic attack of the alcohol occurs at the less substituted carbon of the activated aziridine, leading to inversion of configuration. nih.gov
Tandem and multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like morpholines from simple starting materials in a single operation. openmedicinalchemistryjournal.comnih.govthermofisher.com A diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners has been reported starting from tosyl-oxazetidine and α-formyl carboxylates. In this base-catalyzed cascade sequence, the ring-opening of the oxazetidine is followed by a spontaneous ring closure to yield morpholine hemiaminals.
Multi-component reactions, which involve the combination of three or more starting materials in a one-pot reaction, are also a powerful tool for the synthesis of morpholine derivatives. For instance, a copper-catalyzed four-component reaction of an amino alcohol, formaldehyde, a cyclic ketone, and an alkyne can lead to the formation of spiro-oxazolidines, which can then undergo ring expansion to access morpholine structures.
Synthesis of Chiral Morpholine-2-carboxylic Acid Building Blocks
The synthesis of enantiopure morpholine-2-carboxylic acid is a key step in the preparation of this compound. Several synthetic routes have been developed to access this important chiral building block.
Another efficient approach utilizes (S)-epichlorohydrin to synthesize (S)-N-Boc-2-hydroxymethylmorpholine, which can then be oxidized to the corresponding carboxylic acid. This operationally simple synthesis does not require chromatographic purification, making it suitable for large-scale production.
| Starting Materials | Key Steps | Protecting Group | Overall Yield | Reference |
|---|---|---|---|---|
| L-Serine methyl ester, Dimethoxyacetaldehyde | Reductive amination, Intramolecular acetalization, Hydrogenation, Hydrolysis | Fmoc | 74% for (S)-enantiomer | |
| D-Serine methyl ester, Dimethoxyacetaldehyde | Reductive amination, Intramolecular acetalization, Hydrogenation, Hydrolysis | Fmoc | 73% for (R)-enantiomer | |
| (S)-Epichlorohydrin | Ring opening, Cyclization, Oxidation | Boc | Not specified |
Derivatization Strategies of the this compound Core
The this compound core offers several sites for derivatization, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The primary sites for modification are the nitrogen atom of the morpholine ring and the amide functionality.
The morpholine nitrogen, being a secondary amine, can undergo a variety of standard transformations. N-alkylation can be achieved by reacting with alkyl halides or through reductive amination with aldehydes or ketones. N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides are also common modifications. These reactions allow for the introduction of a wide range of substituents to modulate the physicochemical properties of the molecule.
The carboxamide group itself can also be a target for derivatization, although these transformations can be more challenging. Dehydration of the primary amide can yield a nitrile. Hydrolysis, under acidic or basic conditions, would lead back to the carboxylic acid, which can then be coupled with different amines to form new amide derivatives. Reduction of the amide to the corresponding amine is another possibility, typically achieved using strong reducing agents like lithium aluminum hydride.
Furthermore, functionalization of the morpholine ring itself at positions other than the nitrogen can be achieved through various synthetic strategies, leading to a wider range of derivatives.
Introduction of Carbamoyl (B1232498) Moieties
The 2-carbamoyl morpholine structure is a key feature in various biologically active compounds, including potent renin inhibitors. nih.gov The introduction of the carbamoyl group is often a critical step in the synthesis of these molecules. A common and effective strategy involves the condensation of a morpholine-2-carboxylic acid precursor with an appropriate amine.
A specific synthetic route has been detailed for creating novel 2-carbamoyl morpholine derivatives. nih.gov The process begins with (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, which serves as the chiral morpholine building block. This acid is coupled with a desired amine intermediate. The reaction typically employs standard peptide coupling reagents to facilitate the formation of the amide bond. Following the successful condensation, the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is removed to yield the final target compound. nih.gov
The significance of the carbamoyl moiety extends to its molecular interactions. In the context of renin inhibitors, the oxygen atoms of the morpholine ring and the carbonyl group of the 2-carboxamide (B11827560) form crucial hydrogen bonds with the backbone NH groups of amino acid residues like Ser76 and Thr77 in the enzyme's active site. nih.gov These interactions are vital for the compound's inhibitory activity.
Table 1: Synthetic Strategy for a 2-Carbamoyl Morpholine Derivative
| Step | Description | Key Reagents/Intermediates |
|---|---|---|
| 1 | Starting Materials | (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid; Amine intermediate (e.g., amine 29 from the literature) nih.gov |
| 2 | Amide Coupling | Condensation of the carboxylic acid and amine to form the carboxamide. |
| 3 | Deprotection | Removal of the Boc protecting group from the morpholine nitrogen. |
| 4 | Final Product | this compound derivative (e.g., compound 26) nih.gov |
Synthesis of β-Amino Acid Analogs within the Morpholine Scaffold
Morpholine β-amino acids (β-Morph-AAs) represent a class of constrained β-amino acids that have found applications in the development of peptides and organocatalysts. researchgate.netnih.gov The synthesis of these scaffolds requires precise control over stereochemistry and substitution patterns.
A robust, enantioselective synthesis for 5-substituted β-Morph-AAs has been developed starting from commercially available α-amino acids. nih.gov This multi-step process is outlined below:
Reduction: The starting α-amino acid is first reduced to its corresponding amino alcohol using reagents such as sodium borohydride (B1222165) and iodine in refluxing tetrahydrofuran (B95107) (THF). nih.gov
Protection/Amination: The resulting amino alcohol undergoes reductive amination with benzaldehyde (B42025) and sodium borohydride to yield an N-benzylated intermediate. nih.gov
Cyclization: A one-pot procedure is then employed for the cyclization. The N-benzylated amino alcohol is reacted with chiral epichlorohydrin (B41342), followed by oxidation and deprotection steps to furnish the final 5-substituted β-Morph-AA. nih.gov
This methodology allows for the creation of a library of β-Morph-AAs with varying side chains at the C-5 position, derived from the initial α-amino acid, while controlling the configuration at the C-2 position. nih.gov These constrained analogs are valuable as building blocks for creating foldamers and other complex molecular architectures. researchgate.net
Table 2: Synthesis of 5-Substituted β-Morpholine Amino Acids
| Starting α-Amino Acid | Key Intermediate | Final Product Class |
|---|---|---|
| (R)- or (S)-Alanine | (R)- or (S)-2-aminopropan-1-ol | 5-Methyl-β-Morph-AA |
| (R)- or (S)-Valine | (R)- or (S)-2-amino-3-methylbutan-1-ol | 5-Isopropyl-β-Morph-AA |
Preparation of Bis-Morpholine Systems (Bimorpholines)
Bis-morpholine systems, which contain two morpholine rings, are utilized as three-dimensional scaffolds for compound library assembly and have shown promise as antimicrobial agents. acs.orgnih.gov Methodologies for their synthesis vary, leading to different core structures, such as spirocyclic systems or linked heterocycles.
Spirocyclic Bis-Morpholines: A scalable, four-step synthesis has been reported for producing bis-morpholine spiroacetals. acs.org This approach creates a conformationally well-defined, sp3-rich scaffold. The key steps are:
Formation of a 2-chloromethyl-substituted morpholine from epichlorohydrin and a β-aminoalcohol. acs.org
Base-mediated dehydrochlorination of this intermediate to afford an exocyclic enol ether. acs.org
Construction of the second morpholine ring onto the enol ether intermediate in two subsequent steps to form the spiroacetal framework. acs.org
This method is high-yielding and can be performed on a large scale. It also allows for the synthesis of related 6,7- and 7,7-spiroacetal analogues by varying the starting materials. acs.org
Triazine-Linked Bis-Morpholines: An alternative strategy involves linking two morpholine units via a central heterocyclic core. A straightforward method for synthesizing bis-morpholino triazine quaternary ammonium (B1175870) salts has been demonstrated. nih.gov This synthesis starts with a substituted triazine, such as 2,4,6-trichloro-1,3,5-triazine, which reacts with various N-alkylmorpholines. The reaction proceeds via nucleophilic substitution on the triazine ring, effectively linking two morpholine moieties to the central core. These particular bimorpholine structures have shown significant potential as antimicrobial agents. nih.gov
Table 3: Comparison of Synthetic Approaches to Bis-Morpholine Systems
| Feature | Spiroacetal System | Triazine-Linked System |
|---|---|---|
| Core Structure | Two morpholine rings sharing a single spiro carbon atom. | Two morpholine units linked by a central 1,3,5-triazine (B166579) ring. |
| Key Starting Materials | Epichlorohydrin, β-aminoalcohols. acs.org | 2,4,6-Trichloro-1,3,5-triazine, N-alkylmorpholines. nih.gov |
| Key Intermediate | Exocyclic enol ether of a morpholine. acs.org | Mono- and di-substituted triazine derivatives. |
| Synthetic Approach | Sequential ring construction leading to a spirocycle. acs.org | Nucleophilic substitution on a central aromatic heterocycle. nih.gov |
Comprehensive Spectroscopic and Analytical Characterization Techniques for Stereochemical Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. Through the analysis of various NMR experiments, chemists can map out the carbon-hydrogen framework, determine the connectivity of atoms, and probe the subtle spatial relationships that define stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra of (2R)-morpholine-2-carboxamide provide fundamental information about its molecular structure. The morpholine (B109124) ring typically adopts a chair conformation. stackexchange.com The presence of the chiral center at the C2 position renders the protons on the C3 and C5 methylene (B1212753) groups diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns.
In the ¹H NMR spectrum, the protons of the morpholine ring are expected to appear as complex multiplets due to geminal and vicinal couplings. The proton at the C2 position (H2) is coupled to the adjacent diastereotopic protons at C3, further complicating the signal. The protons on the carboxamide group (-CONH₂) typically appear as two distinct, often broad, signals due to restricted rotation around the C-N bond and their different spatial environments relative to the rest of the molecule. Similarly, the morpholine N-H proton signal is also observable.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, five distinct signals are expected: one for the carbonyl carbon of the amide, and four for the carbons of the morpholine ring (C2, C3, C5, and C6). The chemical shift of the carbonyl carbon is typically found in the range of 170-180 ppm, while the carbons of the morpholine ring appear further upfield. chemicalbook.comresearchgate.net The carbon atoms adjacent to the oxygen (C2, C6) and nitrogen (C3, C5) atoms are deshielded to different extents. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predictive and based on typical values for morpholine and carboxamide moieties. Actual values may vary depending on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
| C=O | - | ~175 | Carbonyl |
| H2 | ~3.8 - 4.0 | - | Doublet of doublets (dd) |
| C2 | - | ~70 | Methine, adjacent to O and CONH₂ |
| H3a, H3b | ~2.8 - 3.2 | - | Diastereotopic protons, complex multiplets |
| C3 | - | ~45 | Methylene, adjacent to N |
| H5a, H5b | ~2.6 - 3.0 | - | Diastereotopic protons, complex multiplets |
| C5 | - | ~45 | Methylene, adjacent to N |
| H6a, H6b | ~3.5 - 3.7 | - | Complex multiplets |
| C6 | - | ~67 | Methylene, adjacent to O |
| N-H | Variable, broad | - | Morpholine amine proton |
| CONH₂ | Variable, two broad singlets | - | Amide protons |
Determination of Diastereomeric Ratios
NMR spectroscopy is a primary method for determining the ratio of diastereomers in a mixture. banglajol.info Diastereomers have different physical properties and, consequently, distinct NMR spectra. wikipedia.org In a hypothetical synthesis that might produce, for instance, a mixture of (2R, 5S)- and (2R, 5R)-disubstituted morpholine-2-carboxamide (B182236) derivatives, each diastereomer would exhibit a unique set of peaks in both the ¹H and ¹³C NMR spectra. By integrating the signals corresponding to a specific proton (or group of protons) unique to each diastereomer, the relative proportion of each compound in the mixture can be accurately calculated. For example, the signal for the H2 proton would likely appear at a different chemical shift for each diastereomer, allowing for direct comparison of their integral areas.
Enantiomeric Excess Assessment via Chiral Derivatizing Agents (e.g., Mosher Esters)
Determining the enantiomeric excess (e.e.), or optical purity, is crucial for any chiral compound. heraldopenaccess.us Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to differentiate them. wikipedia.org The Mosher's acid method is a classic and reliable technique for this purpose. wikipedia.orgwikipedia.org
The process involves reacting a sample of this compound (which may contain some of the (2S)-enantiomer) with an enantiomerically pure chiral derivatizing agent, such as (R)-MTPA-Cl. libretexts.org This reaction converts the mixture of enantiomers into a mixture of diastereomers.
this compound + (R)-MTPA-Cl → (2R, R)-diastereomer
(2S)-morpholine-2-carboxamide + (R)-MTPA-Cl → (2S, R)-diastereomer
These resulting diastereomeric amides will have distinct ¹H and ¹⁹F NMR spectra. umn.edu By comparing the integration of specific, well-resolved signals from each diastereomer, the original enantiomeric ratio can be determined. Protons close to the newly formed stereocenter (in this case, the protons on the morpholine ring, especially H2 and H3) will experience different magnetic environments and thus show different chemical shifts, allowing for quantification. libretexts.org The enantiomeric excess is then calculated using the formula: e.e. (%) = [([R] - [S])/([R] + [S])] x 100. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display a series of absorption bands confirming its key structural features. The primary amide group is characterized by several distinct absorptions: a pair of N-H stretching bands typically around 3350 and 3180 cm⁻¹, the strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹, and the N-H bending vibration (Amide II band) near 1620 cm⁻¹. researchgate.netmdpi.com
The morpholine ring also provides characteristic signals. The secondary amine N-H stretch appears as a moderate absorption in the 3300-3500 cm⁻¹ region, which may overlap with the amide N-H signals. The C-O-C ether linkage is identified by a strong, characteristic C-O stretching band, typically in the 1150-1085 cm⁻¹ range. researchgate.netnist.gov The C-H stretching vibrations of the methylene groups on the ring will be observed just below 3000 cm⁻¹. libretexts.org
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide & Amine | N-H Stretch | 3180 - 3500 | Medium-Strong, Broad |
| Alkane CH₂ | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Amide C=O | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide N-H | N-H Bend (Amide II) | ~1620 | Medium-Strong |
| Ether | C-O-C Stretch | 1085 - 1150 | Strong |
| Amine | C-N Stretch | 1020 - 1250 | Medium |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid, thereby providing absolute confirmation of its stereochemistry. For chiral molecules such as this compound, single-crystal XRD analysis can elucidate the precise configuration of the stereogenic center at the C2 position of the morpholine ring.
The process involves irradiating a single crystal of the compound with an X-ray beam. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This allows for the unambiguous assignment of the (R) or (S) configuration.
In the solid state, the morpholine ring typically adopts a stable chair conformation. mdpi.comresearchgate.netresearchgate.net This conformation minimizes steric strain and is a common feature in the crystal structures of morpholine derivatives. mdpi.comresearchgate.netresearchgate.net The carboxamide substituent at the C2 position can exist in either an axial or equatorial orientation, which is also determined by the XRD analysis. Inter- and intramolecular interactions, such as hydrogen bonding involving the amide and morpholine nitrogen and oxygen atoms, play a crucial role in stabilizing the crystal lattice. researchgate.net
Table 1: Representative Crystallographic Parameters for Morpholine Derivatives
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pna2₁ | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | Varies | Dimensions of the unit cell. |
| α, β, γ (°) | Varies | Angles of the unit cell. |
| Z | Typically 2 or 4 | Number of molecules per unit cell. |
| Conformation | Chair | The typical low-energy conformation of the morpholine ring. mdpi.comresearchgate.netresearchgate.net |
Note: This table presents typical data for morpholine-containing compounds to illustrate the type of information obtained from an XRD study, as specific data for this compound is not publicly documented.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Evaluation
High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric purity of this compound. csfarmacie.cznih.gov The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic system. csfarmacie.cznih.gov
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for the separation of a wide range of chiral compounds, including those with amide functionalities. mdpi.comresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are different for the two enantiomers within the chiral environment of the stationary phase.
A typical HPLC analysis for enantiomeric purity would involve dissolving a sample of this compound in a suitable solvent and injecting it into the HPLC system. The enantiomers would be separated on the chiral column, and their detection would typically be achieved using a UV detector. The resulting chromatogram would show two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas.
While a specific, validated HPLC method for this compound is not detailed in readily available literature, a general approach can be outlined based on methods for similar chiral amines and amides. mdpi.com
Table 2: General Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions | Purpose |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Provides the chiral environment for separation. mdpi.comresearchgate.net |
| Mobile Phase | Mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) | Controls the retention and selectivity of the separation. |
| Flow Rate | 0.5 - 1.5 mL/min | Influences the analysis time and resolution. |
| Detection | UV (e.g., at 210 nm) | To detect the separated enantiomers. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Can affect the efficiency and selectivity of the separation. |
The development of a robust HPLC method is crucial for the quality control of this compound, ensuring that the desired enantiomer is present in high purity and that the undesired enantiomer is below acceptable limits.
Computational Chemistry and Theoretical Investigations of 2r Morpholine 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the intrinsic properties of (2R)-morpholine-2-carboxamide at the electronic level. These methods are instrumental in predicting its structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Key parameters derived from DFT studies, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, offer insights into its reactivity. researchgate.netnih.gov
For instance, the molecular electrostatic potential map can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
While specific DFT studies on this compound are not extensively reported in the public domain, the principles can be applied to understand its characteristics. For example, DFT calculations on similar carboxamide derivatives have been used to determine global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), which collectively provide a quantitative measure of the molecule's reactivity. researchgate.netchemrxiv.org
Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |
| Global Reactivity Descriptors (μ, η, ω) | Quantify the overall reactivity of the molecule. |
Analysis of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.
For a molecule like this compound, theoretical studies can investigate various potential reactions, such as amide hydrolysis, N-alkylation, or reactions involving the morpholine (B109124) ring. For example, a computational study on the tautomerization of a quinoline-2(1H)-one derivative employed DFT and transition state theory to elucidate the mechanism and calculate the energy barriers for the process. nih.gov A similar approach could be used to study the potential tautomeric forms of this compound and the mechanisms of their interconversion.
The investigation of reaction mechanisms also extends to its role in catalysis. For instance, morpholine-based organocatalysts have been studied computationally to understand their mode of action in asymmetric synthesis. researchgate.net Such studies can reveal the intricate details of how the catalyst and substrates interact throughout the reaction, providing a rational basis for the design of more efficient catalysts.
Prediction of Absolute Stereochemistry and Conformation
The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional structure, including its absolute stereochemistry and preferred conformation. Computational methods can be used to predict these features with a high degree of accuracy.
For this compound, the morpholine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. This has been confirmed by X-ray crystallographic studies of the related morpholine-2-carboxamide (B182236) dihydrochloride, which revealed a chair conformation for the morpholine ring. In this conformation, the substituents on the ring can be in either axial or equatorial positions. Computational energy calculations can determine the relative stabilities of these different conformations.
Furthermore, computational methods can predict the absolute stereochemistry of a chiral center by comparing the calculated chiroptical properties (such as optical rotation or electronic circular dichroism spectra) of the different enantiomers with experimentally measured data. While the "(2R)" designation specifies the stereochemistry at the C2 position of the morpholine ring, computational studies can confirm this assignment and explore the conformational preferences of this specific isomer.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential tools in modern drug discovery, enabling the visualization and analysis of interactions between a potential drug molecule and its biological target. These methods are crucial for understanding the basis of a compound's activity and for designing new molecules with improved properties.
Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the binding modes of active molecules. For this compound, docking studies could be employed to investigate its potential interactions with various biological targets.
Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site
| Functional Group | Potential Interactions | Example from Related Studies |
|---|---|---|
| Morpholine Oxygen | Hydrogen Bond Acceptor | Interactions with active site residues in mTOR. mdpi.com |
| Morpholine Nitrogen | Hydrogen Bond Donor (if protonated) | Key interactions in various receptor binding. nih.gov |
| Carboxamide NH₂ | Hydrogen Bond Donor | Binding to topoisomerase-DNA complexes. nih.gov |
| Carboxamide C=O | Hydrogen Bond Acceptor | Interactions with kinase domains. nih.gov |
| Morpholine Ring | Hydrophobic/Van der Waals Interactions | Contribution to overall binding affinity. mdpi.com |
Structure-Based Design Principles
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The insights gained from ligand-target interaction studies, as described above, form the foundation of SBDD. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable drug-like properties. nih.gov
For this compound, SBDD principles would involve modifying its structure to enhance its binding affinity and selectivity for a specific target. For example, if docking studies reveal that a particular region of the binding pocket is not optimally occupied, the molecule could be derivatized to include a substituent that fills this space and forms additional favorable interactions. The stereochemistry of the molecule is also a critical factor, and SBDD can be used to design analogs with different stereochemical configurations to probe their effects on biological activity.
Studies on the structure-based design of other carboxamide derivatives have demonstrated the power of this approach. For instance, the design of selective PKMYT1 inhibitors involved the iterative process of synthesizing and testing new analogs based on the co-crystal structure of the inhibitor bound to the enzyme. nih.gov This allowed for the rational introduction of modifications that improved potency and selectivity. A similar strategy could be applied to this compound to develop it into a more effective therapeutic agent.
Elucidation of Structure-Property Relationships through Computational Descriptors
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research specifically dedicated to the computational descriptors of the isolated molecule, this compound. This compound is most frequently documented as an intermediate or a structural fragment within larger, more complex molecules, particularly in patent literature for pharmaceutical candidates. As a result, detailed theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses, focused solely on this compound are not available.
Computational studies and the calculation of molecular descriptors are typically performed on a series of related compounds to build predictive models. pensoft.netnih.govpensoft.net These models correlate variations in molecular structure, as captured by descriptors, with changes in biological activity or physical properties. pensoft.netresearchgate.net For instance, QSAR studies on complex molecules containing a morpholine moiety have identified descriptors like polarization, dipole moment, lipophilicity, and molecular volume as significant factors influencing their antioxidant activity. pensoft.netresearchgate.net In such analyses, the properties of the entire molecule are considered, rather than the contribution of a single fragment.
While direct computational data for this compound is absent, theoretical investigations on related structures provide insight into the types of descriptors that would be relevant. For a molecule of this nature, key computational descriptors would likely include:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule.
Geometric Descriptors: These relate to the 3D shape of the molecule, including molecular volume and surface area.
Electronic Descriptors: These quantify aspects of the electronic structure, such as dipole moment, partial charges on atoms, and the energies of frontier molecular orbitals (HOMO/LUMO).
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can include total energy, heat of formation, and electrostatic potential maps. nih.gov
A hypothetical analysis of this compound would involve calculating these descriptors to predict its physicochemical properties, such as solubility, lipophilicity (LogP), and potential for hydrogen bonding. These properties are crucial in medicinal chemistry as they influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
The table below illustrates the types of computational descriptors that would be calculated for this compound in a typical QSPR/QSAR study, along with their general relevance. Please note that the values are not provided, as specific research findings for this compound could not be located.
| Descriptor Class | Specific Descriptor Example | Relevance to Structure-Property Relationship |
| Electronic | Dipole Moment | Influences polarity, solubility, and intermolecular interactions. |
| HOMO/LUMO Energies | Relate to chemical reactivity and the ability to participate in charge-transfer interactions. | |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack, crucial for receptor binding. | |
| Topological | Wiener Index | Describes molecular branching, which can affect boiling point and viscosity. |
| Kier & Hall Connectivity Indices | Correlate with various physical properties and biological activities. | |
| Geometric | Molecular Surface Area (MSA) | Affects solubility and transport properties. |
| Molecular Volume | Relates to steric effects in binding pockets and density. | |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Key measure of lipophilicity, influencing membrane permeability and bioavailability. |
| Polar Surface Area (PSA) | Predicts transport properties, particularly penetration of the blood-brain barrier. |
Without dedicated studies on this compound, the elucidation of its specific structure-property relationships via computational descriptors remains a subject for future research. The development of such data would be valuable for designing novel, more complex molecules where this fragment is used as a chemical building block.
Applications and Research Avenues of 2r Morpholine 2 Carboxamide in Advanced Chemical Disciplines
Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality and functional group arrangement of (2R)-morpholine-2-carboxamide make it an attractive starting material for the synthesis of more complex chiral molecules. Its stereocenter is strategically positioned, influencing the three-dimensional arrangement of molecules into which it is incorporated.
Role in the Construction of Pharmaceutical and Agrochemical Intermediates
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. e3s-conferences.orgnih.gov The introduction of a defined stereocenter, as in this compound, allows for the precise synthesis of enantiomerically pure pharmaceutical ingredients, which is often crucial for their efficacy and safety. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its potential is evident from the broad utility of chiral morpholines in drug discovery. nih.govnih.gov The synthesis of various substituted morpholines is an active area of research, aiming to generate libraries of compounds for screening and development of new drugs. acs.orgmdpi.com
In the realm of agrochemicals, morpholine derivatives have a long history of use, particularly as fungicides. nih.govresearchgate.net The development of new and more effective agrochemicals is a continuous process, and the use of chiral building blocks like this compound can lead to the discovery of pesticides with improved efficacy and better environmental profiles. The structure-activity relationship (SAR) studies of morpholine-containing compounds are crucial for designing new and potent agrochemicals. researchgate.net
Integration into Peptidomimetic Frameworks
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. frontiersin.org The rigid cyclic structure of this compound makes it an excellent scaffold for the design of peptidomimetics. By incorporating this moiety into a peptide backbone, specific secondary structures, such as turns and loops, can be induced, which are often critical for biological activity.
The development of novel peptidomimetic scaffolds is a growing area in medicinal chemistry, and diversity-oriented synthesis (DOS) strategies are employed to create libraries of complex and sp³-rich molecules. frontiersin.org Morpholine-based peptidomimetics have shown significant potential in this area. The defined stereochemistry of this compound allows for the rational design of peptidomimetics with specific three-dimensional arrangements of functional groups, which is key for their interaction with biological targets.
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen and oxygen atoms within the morpholine ring, along with the amide functionality, provide multiple coordination sites, making this compound and its derivatives attractive for the development of chiral ligands for asymmetric catalysis.
Development of Chiral Ligands for Asymmetric Transformations
Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. nih.gov The design of effective chiral ligands is central to the success of this field. nih.govscispace.comscilit.com Chiral ligands derived from this compound can create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.
While the literature contains numerous examples of chiral ligands for asymmetric catalysis, specific applications of ligands directly synthesized from this compound are an emerging area of research. The modular nature of this building block allows for the synthesis of a variety of ligand structures with tunable steric and electronic properties. mdpi.commdpi.com
Design and Synthesis of Morpholine-Based Schiff Base Ligands
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. researchgate.netjapsonline.commiami.eduscience.govresearchgate.net The incorporation of a chiral morpholine moiety, such as that from this compound, into a Schiff base ligand introduces chirality, which can be exploited in asymmetric catalysis.
The synthesis of morpholine-based Schiff base ligands and their metal complexes is an active area of investigation. researchgate.netjapsonline.commiami.edu These complexes have been explored for various catalytic applications and have shown potential in mediating a range of chemical transformations.
Organocatalysis and Chiral Auxiliaries
In addition to its role in metal-based catalysis, this compound and its derivatives have found applications in organocatalysis and as chiral auxiliaries.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. nih.govbeilstein-journals.orgnih.gov Chiral amines and their derivatives are a prominent class of organocatalysts. Morpholine-based organocatalysts have been investigated for various asymmetric reactions, such as Michael additions. nih.gov The inherent chirality of this compound can be leveraged to design effective organocatalysts that can induce high levels of stereoselectivity.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. This compound has the potential to be used as a chiral auxiliary in a variety of asymmetric transformations, guiding the approach of reagents to a prochiral center.
Below is a table summarizing the potential applications of this compound based on the discussed research areas.
| Application Area | Specific Role of this compound | Potential Advantages |
| Pharmaceutical Synthesis | Chiral building block for active pharmaceutical ingredients (APIs). | Introduction of a defined stereocenter, improved physicochemical properties. |
| Agrochemical Synthesis | Scaffold for the development of new pesticides. | Potential for increased efficacy and improved environmental profile. |
| Peptidomimetics | Rigid scaffold to induce specific secondary structures. | Enhanced stability and bioavailability compared to natural peptides. |
| Asymmetric Catalysis | Precursor for the synthesis of chiral ligands. | Creation of a specific chiral environment around a metal center. |
| Coordination Chemistry | Component of morpholine-based Schiff base ligands. | Versatile coordination modes for various catalytic applications. |
| Organocatalysis | Chiral backbone for the design of organocatalysts. | Metal-free catalysis with high stereoselectivity. |
| Chiral Auxiliary | Temporary stereodirecting group. | Control of stereochemistry in asymmetric reactions. |
Exploration of Morpholine-Derived Organocatalysts in Stereoselective Reactions
The quest for efficient and sustainable chemical transformations has propelled the field of asymmetric organocatalysis. While pyrrolidine-based catalysts have been extensively studied and proven effective, research into other heterocyclic systems like morpholines is expanding the toolkit for organic chemists. frontiersin.org
Studies have shown that the morpholine nucleus presents unique challenges and opportunities in organocatalysis. frontiersin.org The presence of the ring oxygen atom can decrease the nucleophilicity of the corresponding enamines formed from aldehydes, a key intermediate in many organocatalytic cycles. frontiersin.org This is attributed to the electron-withdrawing nature of the oxygen and the pronounced pyramidalization of the nitrogen atom in morpholine-enamines. frontiersin.org
Despite these initial hurdles, researchers have successfully designed and synthesized new organocatalysts based on β-morpholine amino acids. These catalysts have been effectively applied in the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. frontiersin.org By carefully designing the catalyst structure, it is possible to achieve excellent conversion rates and high levels of diastereoselectivity and enantioselectivity. frontiersin.org For instance, certain morpholine-based catalysts have been shown to predominantly yield the syn (2R,3S)-adduct in the reaction between butanal and nitrostyrene. frontiersin.org The choice of solvent was found to be crucial, with alcoholic solvents or co-solvents often improving diastereoselection. frontiersin.org
Computational studies have provided insight into the reaction mechanism, explaining the observed efficiency and stereochemical outcome. These studies revealed that the transition state leading to the major product is stabilized, overcoming the inherent limitations of the morpholine ring for enamine catalysis. frontiersin.org The successful application of these morpholine-derived organocatalysts in generating γ-nitroaldehydes, which are valuable synthetic intermediates, underscores their potential in stereoselective synthesis. frontiersin.org
Application as Chiral Auxiliaries in Enantioselective Processes
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high stereocontrol. The this compound structure, with its inherent chirality, is well-suited for this purpose.
Research has demonstrated the utility of morpholine carboxamides in diastereoselective aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. researchgate.net In these processes, the morpholine carboxamide acts as a chiral directing group. When N-acyl morpholine carboxamides are treated with a Lewis acid, such as diisopinocampheylboron trifluoromethanesulfonate (B1224126) ((Ipc)₂BOTf), and an aldehyde, the corresponding aldol addition products are formed with high levels of stereocontrol. researchgate.net
The reaction's success has been demonstrated with a variety of α-substituted N-acyl morpholine carboxamides, including those bearing α-bromo, α-chloro, and α-vinyl groups. researchgate.net These reactions generally proceed in good to excellent yields and, crucially, with high diastereo- and enantioselectivities. researchgate.net The diastereomeric ratio of the products can be determined by spectroscopic methods like ¹H-NMR on the crude reaction mixture, while the enantiomeric excess is often ascertained after converting the products into Mosher esters. researchgate.net This methodology provides a reliable route to enantiomerically enriched syn-α-methyl-β-hydroxycarboxamides. researchgate.net
Chemical Biology and Therapeutic Target Interaction Studies
The rigid conformation and hydrogen bonding capabilities of the this compound scaffold make it an attractive starting point for the design of molecules that can interact with biological targets like enzymes. Its structure can be systematically modified to optimize binding affinity and selectivity, leading to the development of potent and specific modulators of protein function.
Design and Synthesis of Enzyme Inhibitors and Modulators
Renin is an aspartic protease that plays a critical, rate-limiting role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. nih.govebi.ac.uknih.gov As such, direct renin inhibitors (DRIs) are a prime target for the development of antihypertensive therapies. nih.govresearchgate.net
Recent research has identified 2-carbamoyl morpholine derivatives as a novel class of potent DRIs with non-peptidomimetic structures and molecular weights typically below 500 Da. ebi.ac.ukresearchgate.net Structure-based drug design has been instrumental in optimizing these compounds. nih.gov X-ray crystallography studies revealed that the this compound core can establish unique hydrogen-bonding interactions with the "closed flap" region of the renin active site. nih.gov Specifically, the morpholine oxygen atom can form a hydrogen bond with the backbone NH of Ser76, while the carbonyl oxygen of the carboxamide group interacts with the backbone NH of Thr77. nih.gov
These interactions, which differ from those of previously developed DRIs, contribute significantly to the high binding affinity and inhibitory potency of these compounds. nih.gov While the unsubstituted (2R)-morpholine scaffold itself shows moderate inhibitory activity, strategic substitution at other positions has led to the discovery of highly potent inhibitors. nih.gov For example, compound 26 from a published series was found to be a highly potent DRI that does not occupy the S1'–S2' pockets, a common feature of other inhibitors. ebi.ac.uknih.gov
Table 1: Inhibitory Activity of Selected Morpholine Derivatives against Renin
| Compound | Renin Inhibitory Activity (IC₅₀, nM) |
|---|---|
| (2R)-morpholine 9 | 583 |
| Aliskiren | 0.6 |
| Compound 26 | Potent (specific value not publicly disclosed) |
Data sourced from a study on novel 2-carbamoyl morpholine derivatives as direct renin inhibitors. nih.govebi.ac.ukresearchgate.net
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. hud.ac.uk Its dysregulation is implicated in numerous diseases, including cancer, making it a significant therapeutic target. hud.ac.ukresearchgate.net The morpholine moiety has become a key structural feature in the design of potent and selective ATP-competitive mTOR inhibitors. hud.ac.uknih.gov
The selectivity of mTOR inhibitors over other related kinases, such as phosphoinositide 3-kinases (PI3Ks), is a major challenge. nih.gov Computational studies and experimental data have shown that the morpholine ring plays a crucial role in achieving this selectivity. researchgate.netnih.gov A key difference between the ATP-binding pockets of mTOR and PI3Ks is a single amino acid substitution (Leu2354 in mTOR vs. Phe961 in PI3Kγ). researchgate.netnih.gov This substitution creates a deeper pocket in mTOR that can better accommodate specific morpholine structures, particularly bridged morpholines, which would cause steric clashes in the PI3K active site. researchgate.netnih.gov
Replacing a simple morpholine in pyrazolopyrimidine inhibitors with bridged morpholine structures has led to dramatic improvements in mTOR selectivity, with some analogues showing sub-nanomolar mTOR IC₅₀ values and over 26,000-fold selectivity versus PI3Kα. researcher.life Furthermore, the use of chiral morpholines can result in enantiomers with distinct potency and selectivity profiles, highlighting the importance of stereochemistry in inhibitor design. researcher.life For instance, certain thieno[3,2-d]pyrimidine (B1254671) derivatives incorporating a morpholine ring have been extensively explored as dual PI3K/mTOR or selective mTOR inhibitors. nih.gov
Table 2: Selectivity of Morpholine-Containing Kinase Inhibitors
| Compound | Scaffold | Key Feature | mTOR Selectivity over PI3Kα (IC₅₀ ratio) |
|---|---|---|---|
| KU0063794 | Pyrazolopyrimidine | Aromatic substituent at position 7 | 556-fold |
| Compound 11 | Thienopyrimidine | (R)-methyl substituted morpholine and a tetrahydropyran | 591-fold |
| WYE-132 | Pyrazolopyrimidine | Bridged morpholine | High (specific value not publicly disclosed) |
Data sourced from reviews on mTOR kinase inhibitors. nih.gov
Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest for applications in cosmetics, medicine, and the food industry to control pigmentation and enzymatic browning. nih.gov
Research into novel tyrosinase inhibitors has explored the use of the morpholine scaffold. Studies have been conducted on a series of N-(2-morpholinoethyl)cinnamamide derivatives. nih.gov These compounds, which incorporate a morpholine ring linked via an ethylamide chain to a cinnamoyl group, were evaluated for their ability to inhibit the diphenolase activity of mushroom tyrosinase. nih.gov
Several of these morpholine-containing compounds were found to be more potent inhibitors than the parent cinnamic acid, with IC₅₀ values in the micromolar range. nih.gov The most active compound in the series, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6 ), exhibited an IC₅₀ value of 15.2 µM, which is comparable to that of the well-known tyrosinase inhibitor, kojic acid. nih.gov Kinetic analysis indicated that this compound acts as a mixed-type inhibitor. nih.gov Molecular docking studies suggested that the active inhibitors fit well into the active site of mushroom tyrosinase, with compound B6 forming a stable complex with the enzyme. nih.gov These findings suggest that the morpholine moiety can be a valuable component in the design of new and effective tyrosinase inhibitors. nih.gov
Table 3: Tyrosinase Inhibitory Activity of Selected Morpholine-Containing Cinnamamides
| Compound ID | Substituent on Phenyl Ring | Tyrosinase Inhibition (IC₅₀, µM) |
|---|---|---|
| B6 | 3-Chloro | 15.2 ± 0.6 |
| Kojic Acid (Reference) | N/A | Comparable to B6 |
| Cinnamic Acid (Reference) | Unsubstituted | Weaker than derivatives |
Data sourced from a study on novel morpholine containing cinnamoyl amides as tyrosinase inhibitors. nih.gov
Development of Antimicrobial Chemical Entities
The morpholine moiety is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular frameworks has led to the discovery of potent antimicrobial agents. nih.gov Research into morpholine-containing compounds, including derivatives related to this compound, has uncovered multiple mechanisms by which these entities can combat bacteria, particularly multidrug-resistant (MDR) strains.
Recent studies have demonstrated that modifying ruthenium-based complexes with a morpholine moiety can yield powerful metalloantibiotics. One such complex showed strong potency against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of just 0.78 µg/mL. nih.gov The mechanism of action for this class of compounds is multifaceted, involving the destruction of the bacterial cell membrane and the induction of reactive oxygen species (ROS) production within the bacteria. nih.gov This dual-action approach is advantageous as it can be effective against bacteria that have developed resistance to conventional antibiotics. nih.gov
In another strategic approach to combatting antimicrobial resistance, morpholine-containing compounds have been developed as "antibiotic adjuvants" or "enhancers." These molecules can restore the effectiveness of existing antibiotics against resistant bacteria. For instance, certain morpholine-containing 5-arylideneimidazolones have been shown to significantly enhance the activity of oxacillin (B1211168) against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular modeling suggests this effect is achieved through interaction with an allosteric site on Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for β-lactam resistance in MRSA. nih.gov Furthermore, some of these compounds also act as efflux pump inhibitors, blocking the AcrAB-TolC pump in Gram-negative bacteria like Klebsiella aerogenes, which prevents the bacteria from expelling the antibiotic. nih.gov
Table 1: Research Findings on Antimicrobial Morpholine Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Target Organism | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Morpholine-modified Ruthenium complexes | Staphylococcus aureus | Bacterial membrane destruction, ROS induction | Potent activity with MIC of 0.78 µg/mL; overcomes bacterial resistance. | nih.gov |
| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Allosteric inhibition of PBP2a | Reverses oxacillin resistance. | nih.gov |
Probing Prokineticin Receptor Antagonism at the Molecular Level
The prokineticin system, which includes two G protein-coupled receptors (GPCRs), PKR1 and PKR2, is involved in a wide array of physiological processes. nih.gov Dysregulation of this system is linked to various diseases, making these receptors attractive targets for therapeutic intervention. nih.govgoogle.com Morpholine carboxamides have been identified as a promising class of compounds for developing antagonists for these receptors. google.comgoogle.com
At the molecular level, prokineticin receptors mediate their effects by coupling to different intracellular signaling pathways, primarily the Gq pathway, which leads to inositol (B14025) phosphate (B84403) and Ca²⁺ mobilization, and the Gs pathway, which modulates cAMP levels. nih.govnih.gov The development of antagonists involves designing molecules that can bind to the receptors with high affinity and block the downstream signaling initiated by the natural ligands, prokineticin 1 and 2. nih.gov
While specific data for this compound is not detailed in the provided results, extensive research on structurally related carboxamide derivatives illustrates the principles of probing this receptor system. For example, a pyrrolidine (B122466) carboxamide derivative, PKRA7, has been developed as a potent antagonist for both PKR1 and PKR2. nih.gov Laboratory studies have quantified its inhibitory activity, demonstrating its high affinity for the receptors. nih.govmerckmillipore.com Such research is crucial for understanding the structure-activity relationships that govern the interaction between small molecule antagonists and prokineticin receptors, paving the way for the rational design of new therapeutic agents based on scaffolds like morpholine carboxamide.
Table 2: Inhibitory Activity of a Prokineticin Receptor Antagonist This table presents data for a related carboxamide compound to illustrate the type of research conducted in this field.
| Compound | Target Receptor | IC₅₀ (nM) | Biological Effect | Reference |
|---|---|---|---|---|
| PKRA7 | PKR1 | 5.0 | Inhibition of receptor signaling | nih.govmerckmillipore.com |
Material Science and Corrosion Science Applications
Investigation of Surface Adsorption Mechanisms of Morpholine Carboxamides
In the field of corrosion science, the effectiveness of an organic inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier against the corrosive environment. Heterocyclic compounds containing nitrogen and oxygen, such as morpholine carboxamides, are of great interest for this purpose. researchgate.net The investigation of their surface adsorption mechanisms involves a combination of experimental and computational methods.
The adsorption process is driven by the interaction between the inhibitor molecule and the metal surface. For morpholine carboxamides, the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons in the carbonyl group of the carboxamide function, can be shared with the vacant d-orbitals of the metal (e.g., iron). researchgate.net This leads to the formation of a coordinate covalent bond and stable chemisorption.
To quantify and understand this adsorption, researchers typically use electrochemical techniques and surface analysis. The process is often modeled using adsorption isotherms, such as the Langmuir model, which describes the formation of a monolayer of the inhibitor on the metal surface. dntb.gov.ua Kinetic models, like the pseudo-second-order model, are used to determine the rate and nature of the adsorption, indicating whether it is primarily physical or chemical. mdpi.com Thermodynamic parameters (ΔG°, ΔH°, ΔS°) are also calculated to determine the spontaneity and energetic favorability of the adsorption process. mdpi.com These studies provide a molecular-level understanding of how molecules like this compound create a protective film.
Table 3: Key Parameters in the Study of Adsorption Mechanisms This table is interactive. Click on the headers to sort.
| Parameter/Model | Purpose | Information Gained | Reference |
|---|---|---|---|
| Adsorption Isotherms (e.g., Langmuir) | Describes the equilibrium distribution of the inhibitor between the solution and the metal surface. | Surface coverage, adsorption equilibrium constant, nature of the adsorbed layer (monolayer/multilayer). | dntb.gov.ua |
| Kinetic Models (e.g., Pseudo-second-order) | Describes the rate at which the inhibitor adsorbs onto the surface. | Rate constants, insight into the rate-limiting step (e.g., chemisorption). | mdpi.com |
Design Principles for Corrosion Inhibitors based on Heterocyclic Carboxamides
The rational design of effective corrosion inhibitors based on heterocyclic carboxamides, including the this compound scaffold, follows a set of established principles rooted in physical organic chemistry and material science. ku.ac.aeroutledge.com These principles focus on optimizing the molecular structure to enhance adsorption and form a dense, stable protective layer on the metal.
Key design principles include:
Presence of Heteroatoms: Molecules should contain atoms like nitrogen, oxygen, or sulfur. researchgate.net The morpholine ring (with its N and O atoms) and the carboxamide group (with N and O atoms) in this compound serve as active centers for adsorption onto the metal surface. ku.ac.aegoogle.com
π-Electron Systems: The presence of π-bonds, such as the C=O bond in the carboxamide group, can enhance adsorption through interaction with metal orbitals. While the morpholine ring itself is saturated, modifications to include aromatic or other unsaturated moieties can increase inhibitory efficiency.
Molecular Size and Planarity: Larger molecules with a planar orientation tend to cover a greater surface area, leading to more effective inhibition. The design can be tuned to balance molecular size with solubility.
Solubility and Stability: The inhibitor must be soluble in the corrosive medium to be transported to the metal surface, yet stable enough to not degrade under harsh conditions (e.g., strong acids). researchgate.net The morpholine ring generally imparts good aqueous solubility.
Electron Density: The efficiency of an inhibitor is often correlated with the electron density at the active centers. Substituents that increase the electron density on the heteroatoms (electron-donating groups) can enhance the strength of the coordinate bond with the metal, improving inhibition.
By systematically applying these principles, chemists can modify the this compound structure to develop highly efficient, next-generation corrosion inhibitors for various industrial applications. ku.ac.ae
Structure Activity Relationship Sar and Enantioselectivity Studies of 2r Morpholine 2 Carboxamide Derivatives
Stereochemical Influence on Molecular Recognition and Functional Potency
Stereochemistry is a critical determinant of a molecule's biological activity. The principle that chemically similar molecules can have vastly different biological actions is particularly evident when comparing enantiomers, which are non-superimposable mirror images. scielo.br The specific (2R) configuration of the chiral center adjacent to the morpholine (B109124) oxygen atom dictates how the molecule presents its functional groups in three-dimensional space, profoundly affecting its interaction with chiral biological targets such as enzymes and receptors.
The distinct spatial arrangement of enantiomers leads to differential binding affinities and potencies. For a molecule to be biologically active, it must fit into a specific binding site on a protein or other macromolecule. The chirality of these biological targets means that one enantiomer of a drug may fit perfectly, leading to a desired therapeutic effect, while its mirror image may fit poorly or not at all, resulting in lower activity or even different, sometimes undesirable, effects. scielo.br
In the context of NAAA (N-Acylethanolamine Acid Amidase) inhibitors based on a related β-lactone scaffold, the stereochemistry at the carbon bearing the substituent is crucial for inhibitory potency. researchgate.net For instance, studies on threonine-derived β-lactone carbamates, which share structural similarities with functionalized carboxamides, demonstrated that specific stereoisomers exhibit significantly higher inhibitory activity. researchgate.net This underscores the general principle that the (2R) configuration in the morpholine-2-carboxamide (B182236) series is expected to be a key factor in determining the molecule's functional potency by ensuring an optimal orientation for interaction with its biological target.
Rational Design Based on Substituent Effects and Conformational Preferences
Rational drug design involves the iterative process of modifying a lead compound to enhance its efficacy and selectivity. For derivatives of (2R)-morpholine-2-carboxamide, this involves strategically adding or altering substituents on the morpholine ring or the carboxamide nitrogen to optimize interactions with a target protein. nih.gov These modifications can influence the molecule's conformational preferences—the energetically favored shapes it adopts—which in turn affects its binding affinity.
Structure-activity relationship (SAR) studies systematically investigate how changes in a molecule's structure correlate with changes in its biological activity. nih.gov By synthesizing a series of analogues with varied substituents, researchers can identify key structural features required for potency and selectivity. researchgate.net For example, modifying the groups attached to the carboxamide nitrogen or the morpholine nitrogen can drastically alter activity by introducing new hydrogen bonds, van der Waals, or hydrophobic interactions. researchgate.net
The cytotoxicity of certain heterocyclic compounds, for instance, is correlated with their shape, size, and electronic properties, which are all altered by chemical modification. nih.gov In the development of novel antimalarials based on a quinazolinone-2-carboxamide scaffold, systematic variation of substituents on a benzyl (B1604629) group led to a 95-fold improvement in potency compared to the initial hit compound. researchgate.net This highlights the power of correlating structural changes with biological outcomes.
The following table illustrates a hypothetical SAR study on this compound derivatives, based on common findings in medicinal chemistry, to demonstrate how activity can be correlated with structural changes.
| Compound ID | R1 (at N4 of Morpholine) | R2 (at Amide Nitrogen) | Biological Activity (IC₅₀, nM) |
| 1a | H | Methyl | 500 |
| 1b | H | Phenyl | 150 |
| 1c | H | 4-Fluorophenyl | 75 |
| 1d | Methyl | Phenyl | 200 |
| 1e | Ethyl | Phenyl | 350 |
| 1f | H | Benzyl | 120 |
This table is a representative example created to illustrate the principles of SAR and is not based on specific experimental data for this exact compound series.
Mechanistic Understanding of Molecular Interactions: Hydrogen Bonding and Stereoelectronic Effects
A deeper understanding of biological activity requires examining the specific molecular interactions at play. For this compound derivatives, hydrogen bonding and stereoelectronic effects are paramount.
The morpholine ring contains a hydrogen bond acceptor (the oxygen atom) and, if the nitrogen is unsubstituted, a hydrogen bond donor/acceptor (the N-H group). researchgate.net The carboxamide group is also a strong hydrogen bond donor (N-H) and acceptor (C=O). These groups can form a network of hydrogen bonds with amino acid residues in a protein's binding pocket, anchoring the molecule in a specific orientation. researchgate.netmdpi.com The formation of these bonds is often a key component of a molecule's mechanism of action and a primary determinant of its binding energy. mdpi.com
Stereoelectronic effects refer to the influence of orbital overlap and electron distribution on the structure and reactivity of a molecule. nih.gov In the this compound scaffold, the electronegative oxygen atom in the ring exerts a significant stereoelectronic influence. This can affect the conformation of the ring and the rotational barriers of adjacent bonds, pre-organizing the molecule into a shape that is more or less favorable for binding. Studies on related systems have shown that the stereochemistry of electron-withdrawing substituents can stabilize specific conformations, providing a rational means to control molecular shape and, by extension, biological function. nih.gov
Stereocontrol Mechanisms in Asymmetric Catalysis
The synthesis of a single enantiomer like this compound requires precise control over the stereochemical outcome of chemical reactions, a field known as asymmetric synthesis. Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst directs a reaction to produce a large amount of a single enantiomeric product. nih.gov
Achieving this stereocontrol often involves the use of transition metal catalysts (e.g., rhodium, palladium) paired with chiral ligands. nih.govnih.gov For the synthesis of 2-substituted chiral morpholines, an efficient method involves the asymmetric hydrogenation of dehydromorpholines using a rhodium complex with a chiral bisphosphine ligand. nih.gov The chiral environment created by the catalyst-ligand complex forces the hydrogen atoms to add to one face of the double bond preferentially, leading to the desired enantiomer with high enantioselectivity (up to 99% ee). nih.gov
The development of dual stereocontrol, where a single chiral catalyst can be used to generate different stereoisomers by tuning reaction conditions, represents an advanced goal in this field. scispace.comrsc.org Understanding the mechanism of stereoinduction—how chirality is transferred from the catalyst to the product—is crucial for designing new and more efficient synthetic routes. nih.gov These mechanisms often rely on subtle, transient interactions within the catalytic cycle to achieve high levels of stereocontrol. bohrium.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-morpholine-2-carboxamide, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves chiral resolution of morpholine derivatives followed by carboxylation and amidation. Key steps include:
- Use of chiral catalysts (e.g., L-proline derivatives) to retain stereochemistry during ring closure .
- Purification via recrystallization or chiral chromatography (e.g., HPLC with amylose-based columns) to confirm enantiopurity.
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- Data Interpretation : Compare experimental results with computational models (DFT calculations) to resolve ambiguities in stereochemistry .
Q. What biological activity assays are suitable for preliminary evaluation of this compound?
- Approach :
- Enzyme inhibition : Screen against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates.
- Cellular assays : Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell monolayers) .
- Controls : Include enantiomeric (2S)-morpholine-2-carboxamide to isolate stereospecific effects.
Advanced Research Questions
Q. How can computational methods predict the binding modes of this compound to biological targets?
- Workflow :
Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinases or GPCRs).
MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and free energy (MM-PBSA analysis).
- Validation : Cross-reference with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
Q. What strategies resolve contradictory crystallographic data in chiral morpholine derivatives?
- Resolution : Combine multiple datasets (e.g., anomalous dispersion with Cu-Kα radiation) and refine using SHELXL’s TWIN/BASF commands .
- Best Practices : Report both metrics and validate via independent methods (e.g., CD spectroscopy).
Q. How do reaction conditions influence the scalability of this compound synthesis?
- Optimization :
| Parameter | Impact | Optimization Strategy |
|---|---|---|
| Temperature | Higher temps risk racemization | Use flow chemistry for precise control (<60°C) . |
| Solvent | Polar aprotic solvents (DMF) favor amidation | Switch to THF/water biphasic systems to reduce side reactions. |
Q. What are the limitations of extrapolating structure-activity relationships (SAR) from morpholine-4-carboxamide analogs to the 2R isomer?
- Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
